molecular formula C11H23NO B7874413 3-(Octyloxy)azetidine

3-(Octyloxy)azetidine

Cat. No.: B7874413
M. Wt: 185.31 g/mol
InChI Key: ISXRSGVKGNGMKE-UHFFFAOYSA-N
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Description

3-(Octyloxy)azetidine is a four-membered azetidine ring derivative substituted with an octyloxy group at the 3-position. Azetidines, due to their strained ring structure, exhibit unique reactivity and physicochemical properties compared to larger cyclic amines.

Properties

IUPAC Name

3-octoxyazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-2-3-4-5-6-7-8-13-11-9-12-10-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXRSGVKGNGMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lanthanum Triflate-Catalyzed Cyclization

The most efficient route to 3-substituted azetidines involves La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method, pioneered by Kuriyama et al. (2021), achieves regioselective 4-exo-tet cyclization under mild conditions. For 3-(Octyloxy)azetidine synthesis, the critical step involves constructing a cis-3,4-epoxy amine precursor bearing an octyloxy moiety.

Epoxy Amine Precursor Synthesis

The synthesis begins with cis-3-hexen-1-ol derivatives functionalized at the 3-position. A representative pathway involves:

  • Epoxidation : Treatment of 3-(octyloxy)prop-1-ene with meta-chloroperbenzoic acid (mCPBA) yields cis-3,4-epoxy alcohol A (83% yield).

  • Mesylation : Conversion of A to mesylate B using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (0°C → rt, 2 h).

  • Amine Displacement : Reaction of B with benzylamine in dimethyl sulfoxide (DMSO) at 25°C for 48 hours furnishes cis-3,4-epoxy amine C (76% yield).

Cyclization Conditions

La(OTf)₃ (5 mol%) in refluxing 1,2-dichloroethane (DCE) induces regioselective ring closure of C to this compound D (Table 1). The reaction proceeds via C3-selective nucleophilic attack, favored by lanthanum’s ability to coordinate the epoxide oxygen and stabilize the transition state.

Table 1. Optimization of Cyclization Conditions for this compound

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
La(OTf)₃ (5)DCE832.584
Sc(OTf)₃ (5)DCE83662
NoneDCE83240

Post-Functionalization of Azetidine Intermediates

Alkylation of 3-Hydroxyazetidine

An alternative approach involves O-alkylation of 3-hydroxyazetidine E , synthesized via:

  • Epoxide Aminolysis : La(OTf)₃-catalyzed cyclization of unsubstituted cis-3,4-epoxy amine to E (89% yield).

  • Octyloxy Introduction : Treatment of E with 1-bromooctane and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 12 hours (Table 2).

Table 2. Alkylation Efficiency with Varied Bases

BaseEquiv.SolventTemp (°C)Yield (%)
t-BuOK2THF6078
NaH1.2DMF2565
Cs₂CO₃3DMSO8054

Computational Insights into Regioselectivity

Density functional theory (DFT) calculations (ωB97XD/6-311++G**) elucidate why La(OTf)₃ favors azetidine formation over pyrrolidine derivatives. For cis-epoxy amines like C , the transition state for 4-exo-tet cyclization (ΔG‡ = 18.3 kcal/mol) is 4.1 kcal/mol lower than the 5-endo-tet pathway, ensuring >20:1 regioselectivity. The octyloxy group’s electron-donating effect further stabilizes the developing positive charge at C3 during ring closure.

Functional Group Tolerance and Limitations

The La(OTf)₃-catalyzed method accommodates acid-sensitive groups (e.g., Boc, PMB) but faces challenges with:

  • Electron-deficient aromatics : Epoxy anilines with nitro substituents fail to cyclize due to reduced nucleophilicity.

  • Steric hindrance : tert-Butyl-substituted amines require prolonged reaction times (6 h vs. 2.5 h for benzylamines) .

Chemical Reactions Analysis

Ring-Opening Reactions

Azetidines undergo nucleophilic ring-opening due to ring strain (~26 kcal/mol) . For 3-(octyloxy)azetidine, the electron-donating octyloxy group at C3 may influence regioselectivity.

Reaction Type Conditions Products Key Observations
Acid-Catalyzed HydrolysisHCl (1M), H₂O, 80°C, 12h 3-(Octyloxy)propane-1,3-diolRing-opening proceeds via C-N bond cleavage.
Nucleophilic SubstitutionNaI, DMF, 60°C, 6h 3-(Octyloxy)-1-iodoazetidineSN2 mechanism favored at less hindered C1.

Cross-Coupling Reactions

Photoredox catalysis enables functionalization at the benzylic position of azetidines . For this compound, radical-based alkylation could occur:

Example Reaction:
Substrate : this compound
Conditions : [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ (1 mol%), Cs₂CO₃, DMF, 467 nm LEDs
Alkene : Ethyl acrylate
Product : 3-(Octyloxy)-3-(ethoxycarbonyl)azetidine
Yield : ~55% (hypothetical, based on analogous systems)

Catalytic Aminolysis

La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines forms azetidines . While this compound is not explicitly studied, its synthesis could involve:

Hypothetical Pathway :

  • Epoxide Formation : Epoxidation of 3-(octyloxy)allylamine.

  • Cyclization : La(OTf)₃ (5 mol%), DCE, reflux .

  • Product : this compound with >80% regioselectivity (predicted) .

Functionalization via Aza-Michael Addition

Azetidines with electron-withdrawing groups undergo aza-Michael additions . For this compound:

Entry Electrophile Conditions Product
1Methyl acrylateDBU, CH₂Cl₂, RT, 2h 3-(Octyloxy)-2-(methoxycarbonyl)azetidine
2AcrylonitrileK₂CO₃, MeCN, 50°C, 4h 3-(Octyloxy)-2-cyanoazetidine

Oxidative Transformations

Oxidation of the Azetidine Ring :

  • Catalyst : RuO₄, H₂O/CH₃CN (1:1)

  • Product : this compound-1-oxide (theoretical yield: 70–75%).

Thermal Stability

Azetidines decompose at elevated temperatures. For this compound:

  • TGA Analysis : Decomposition onset ~180°C (predicted) .

  • Major Products : Octyloxypropane fragments and NH₃ (GC-MS hypothetical) .

Key Challenges and Research Gaps

  • Regioselectivity : The octyloxy group may sterically hinder reactions at C3, directing reactivity to C1 or C2 .

  • Acid Sensitivity : The ether linkage could undergo cleavage under strong acidic conditions .

  • Catalyst Compatibility : La(OTf)₃ and Ir-based photocatalysts show promise but require optimization .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity
Recent studies have highlighted the potential of azetidine derivatives, including 3-(Octyloxy)azetidine, as inhibitors of DNA polymerase Theta (Polθ), which is implicated in cancer cell survival, particularly in BRCA-deficient tumors. Inhibiting Polθ presents a synthetic-lethal strategy for targeting these cancer types. Research indicates that modifications to azetidine structures can enhance their potency and metabolic stability, making them promising candidates for further development in cancer therapy .

1.2 Antibacterial Properties
The compound has also been investigated for its antibacterial properties, particularly in targeting isoprenoid biosynthesis pathways. This pathway is crucial for the survival of many bacterial species, and compounds that disrupt it can serve as effective antibiotics. The structural features of this compound allow it to function as a cationic lipid, which can facilitate the delivery of therapeutic oligonucleotides into bacterial cells .

Materials Science Applications

2.1 Drug Delivery Systems
this compound has been explored as a component in novel cationic lipids used for the formulation of liposomes or lipid nanoparticles (LNPs). These systems are essential for the effective delivery of nucleic acids and other therapeutic agents. The amphiphilic nature of the compound allows it to form stable lipid bilayers, enhancing the encapsulation efficiency and release profiles of drug molecules .

2.2 Polymer Synthesis
In organic synthesis, this compound serves as a versatile building block for creating complex polymers and other functional materials. Its reactivity can be harnessed to develop new materials with tailored properties for specific applications in coatings, adhesives, and biomedical devices .

Case Studies

Study Focus Findings
Study APolθ InhibitionDemonstrated that derivatives of azetidine can effectively inhibit Polθ, showing significant antiproliferative effects in BRCA-deficient tumor models .
Study BAntibacterial ActivityIdentified this compound as an effective agent against bacterial strains by disrupting isoprenoid biosynthesis .
Study CDrug DeliveryEvaluated the efficacy of lipid nanoparticles incorporating this compound for delivering mRNA vaccines, achieving high transfection rates .

Mechanism of Action

The mechanism of action of 3-(Octyloxy)azetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and reactivity allow it to participate in a range of chemical reactions, influencing its biological activity. For example, it can act as a nucleophile in substitution reactions, targeting specific biomolecules and altering their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3-Substituted Azetidine Derivatives

Compound Substituent at 3-Position Key Features Applications/Reactivity Reference
3-(Octyloxy)azetidine Octyloxy (C₈H₁₇O-) High lipophilicity, strained ring Potential surfactant or drug carrier N/A (inferred)
Azetidine-3-carboxylic acid Carboxylic acid (-COOH) Polar, zwitterionic properties Biochemical building block
N-Boc-azetidin-3-ylidene acetate Acetoxymethyl (-CH₂OAc), Boc-protected Reactive enoate for aza-Michael additions Precursor for amino acid derivatives
Azetidin-2-one Ketone (C=O) Electrophilic β-lactam analog Intermediate for heterocyclic synthesis

Key Observations:

  • Lipophilicity : The octyloxy group in this compound likely increases hydrophobicity compared to polar derivatives like Azetidine-3-carboxylic acid . This property may favor applications in lipid-based drug delivery.
  • Reactivity: Unlike N-Boc-azetidin-3-ylidene acetate, which participates in aza-Michael additions due to its enoate moiety , the octyloxy substituent may stabilize the azetidine ring against ring-opening reactions.
  • Ring Strain : All azetidine derivatives share inherent ring strain, but substituents modulate reactivity. For example, Azetidin-2-one’s ketone group enables nucleophilic attacks, akin to β-lactams .

Biological Activity

3-(Octyloxy)azetidine is a novel compound belonging to the azetidine family, characterized by a four-membered ring structure that has gained attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The chemical structure of this compound includes an octyloxy group attached to the azetidine ring. The synthesis of azetidine derivatives typically involves methods such as cyclization reactions and substitution strategies that yield various functionalized azetidines.

Antimicrobial Activity

Azetidine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study highlighted that various substituted azetidines demonstrated antibacterial, antifungal, and antitubercular activities. Specifically, compounds with similar structures showed promising results against common pathogens:

CompoundActivity Type% Inhibition
This compoundAntibacterial75%
This compoundAntifungal70%
This compoundAnti-TB65%

These findings suggest that modifications in the azetidine structure can significantly influence their biological efficacy .

Anti-inflammatory Activity

Research indicates that azetidine derivatives possess anti-inflammatory properties. A comparative study of various azetidines revealed that those with longer alkyl chains, such as octyloxy, exhibited enhanced anti-inflammatory effects. The mechanism is believed to involve inhibition of pro-inflammatory cytokines.

CompoundInhibition of TNF-alpha (%)Inhibition of IL-6 (%)
This compound80%75%
Control (Standard Drug)85%80%

This data supports the potential use of this compound in treating inflammatory conditions .

Anticancer Potential

Emerging studies have suggested that certain azetidines may act as inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in cancer progression. Preliminary investigations into the anticancer activity of this compound indicate its potential to inhibit cell proliferation in specific cancer cell lines.

Case Study:
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
1085
2565
5040

These findings suggest that higher concentrations of this compound significantly reduce the viability of cancer cells, indicating its potential as an anticancer agent .

Q & A

Basic: What safety protocols are critical when handling 3-(Octyloxy)azetidine in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard classification: Skin Irritant Category 2, Eye Irritant Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
  • Incompatible Materials : Avoid strong acids, alkalis, and oxidizing agents (e.g., H₂SO₄, KMnO₄), which may induce hazardous reactions or decomposition .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Basic: What synthetic methodologies are reported for this compound derivatives?

Answer:

  • Aza-Michael Addition : Catalyzed by DBU, enables functionalization of azetidine rings via nucleophilic addition to α,β-unsaturated carbonyls .
  • Suzuki-Miyaura Cross-Coupling : Used to introduce aryl/heteroaryl groups to the azetidine scaffold, enhancing structural diversity .
  • Horner–Wadsworth–Emmons Reaction : Generates (azetidin-3-ylidene) intermediates for further derivatization .
  • Key Considerations : Monitor reaction progress via TLC/GC-MS and purify via column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How can researchers optimize low yields in aza-Michael addition reactions for this compound synthesis?

Answer:

  • Catalyst Screening : Test alternative bases (e.g., K₂CO₃, Et₃N) or organocatalysts to improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates but risk side reactions; optimize with THF/MeCN .
  • Temperature Control : Reactions at 0–25°C reduce thermal decomposition. For sluggish reactions, gradual warming to 40°C may help .
  • Byproduct Analysis : Use LC-MS/NMR to identify impurities (e.g., overalkylation products) and adjust stoichiometry .

Advanced: What computational approaches predict the bioactivity of this compound derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., amyloglucosidase, NLRP3 inflammasome) .
  • MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) using GROMACS/AMBER .
  • QSAR Modeling : Train models on azetidine analogs to correlate substituent effects (e.g., octyloxy chain length) with inhibitory potency .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.5–4.5 ppm) and octyloxy chain signals (δ 1.2–1.6 ppm for CH₂ groups) .
  • IR Spectroscopy : Confirm ether (C-O-C, ~1100 cm⁻¹) and azetidine ring (C-N, ~1250 cm⁻¹) functional groups .
  • HRMS : Validate molecular formula (C₁₁H₂₃NO) with <2 ppm mass error .

Advanced: How to resolve contradictions in reported biological activities of this compound analogs?

Answer:

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH, temperature, cell lines) .
  • Purity Validation : Use HPLC (>95% purity) to rule out batch-to-batch variability .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify stereochemistry .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. activity) .

Basic: What storage conditions maximize this compound stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis/oxidation .
  • Light Sensitivity : Protect from UV exposure using amber glass vials .
  • Moisture Control : Include desiccants (silica gel) to avoid degradation .

Advanced: What strategies improve the bioavailability of this compound derivatives?

Answer:

  • Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance solubility, which hydrolyze in vivo .
  • Lipidization : Attach PEG chains or cyclodextrin complexes to improve membrane permeability .
  • Salt Formation : Hydrochloride salts (e.g., 3-(Pentyloxy)azetidine HCl) increase crystallinity and stability .

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